molecular formula C15H12O4 B1180625 4/'-BroMobiphenyl-2-carboxaMide CAS No. 105901-12-0

4/'-BroMobiphenyl-2-carboxaMide

Cat. No.: B1180625
CAS No.: 105901-12-0
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Description

4’-BroMobiphenyl-2-carboxaMide is a chemical compound with the molecular formula C13H10BrNO It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a carboxamide group is attached to the 2 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-BroMobiphenyl-2-carboxaMide typically involves the following steps:

    Bromination of Biphenyl: Biphenyl is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4’-bromobiphenyl.

    Carboxylation: The 4’-bromobiphenyl is then subjected to a carboxylation reaction using carbon dioxide in the presence of a base such as sodium hydroxide to form 4’-bromobiphenyl-2-carboxylic acid.

    Amidation: Finally, the 4’-bromobiphenyl-2-carboxylic acid is converted to 4’-BroMobiphenyl-2-carboxaMide through an amidation reaction with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of 4’-BroMobiphenyl-2-carboxaMide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-BroMobiphenyl-2-carboxaMide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carboxamide group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), amines, thiols, solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as a solvent.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Major Products

    Substitution: Formation of 4’-hydroxybiphenyl-2-carboxaMide, 4’-aminobiphenyl-2-carboxaMide, etc.

    Reduction: Formation of 4’-BroMobiphenyl-2-amine.

    Oxidation: Formation of 4’-BroMobiphenyl-2-carboxylic acid.

Scientific Research Applications

4’-BroMobiphenyl-2-carboxaMide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anticancer activities.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-BroMobiphenyl-2-carboxaMide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Bromobiphenyl-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    4’-Hydroxybiphenyl-2-carboxaMide: Similar structure but with a hydroxyl group instead of a bromine atom.

    4’-Aminobiphenyl-2-carboxaMide: Similar structure but with an amino group instead of a bromine atom.

Uniqueness

4’-BroMobiphenyl-2-carboxaMide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

105901-12-0

Molecular Formula

C15H12O4

Molecular Weight

0

Synonyms

4/'-BroMobiphenyl-2-carboxaMide

Origin of Product

United States

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